molecular formula C21H17NO B2715626 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol CAS No. 1195668-93-9

2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol

Cat. No.: B2715626
CAS No.: 1195668-93-9
M. Wt: 299.373
InChI Key: AZEISWUTDOSHAT-YYMYKZPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol typically involves the condensation reaction between 4-[(E)-2-phenylethenyl]benzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol include other Schiff bases such as 2-[(E)-(phenylimino)methyl]phenol and 2-[(E)-(2-hydroxyphenyl)imino]methyl]phenol . These compounds share similar structural features, such as the azomethine group and phenolic hydroxyl group, but differ in their substituents on the aromatic rings.

Properties

IUPAC Name

2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-9-5-4-8-19(21)16-22-20-14-12-18(13-15-20)11-10-17-6-2-1-3-7-17/h1-16,23H/b11-10+,22-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEISWUTDOSHAT-OQPDVDKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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